N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1049345-49-4
Cat. No.: VC5801587
Molecular Formula: C18H11ClFN3OS
Molecular Weight: 371.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049345-49-4 |
|---|---|
| Molecular Formula | C18H11ClFN3OS |
| Molecular Weight | 371.81 |
| IUPAC Name | N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-4-14(13)21-17(24)16-10-25-18-22-15(9-23(16)18)11-5-7-12(20)8-6-11/h1-10H,(H,21,24) |
| Standard InChI Key | QIPHHSVALXMEAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl |
Introduction
Structural and Physicochemical Properties
N-(2-Chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide features a bicyclic imidazo[2,1-b]thiazole scaffold with a 2-chlorophenyl carboxamide group at position 3 and a 4-fluorophenyl substituent at position 6. Its molecular formula, C₁₈H₁₁ClFN₃OS, corresponds to a molecular weight of 371.81 g/mol. The IUPAC name, N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,thiazole-3-carboxamide, reflects its substitution pattern and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₁ClFN₃OS |
| Molecular Weight | 371.81 g/mol |
| CAS Number | 1049345-49-4 |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl |
| Solubility | Not publicly available |
| Pharmacophore Features | Imidazo[2,1-b]thiazole core, halogenated aryl groups, carboxamide linker |
The compound’s planar imidazo[2,1-b]thiazole core facilitates π-π stacking interactions with biological targets, while the halogenated aryl groups enhance lipophilicity and target binding.
Synthetic Approaches
The synthesis of N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide involves multi-step organic reactions, often leveraging imidazo[2,1-b]thiazole carboxylic acid precursors .
Core Scaffold Formation
The imidazo[2,1-b]thiazole core is typically synthesized via Haack reaction or intramolecular cyclization. For example:
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Bromination and Cyclization: α-Bromination of 3’-nitroacetophenone with N-bromosuccinimide (NBS) in DMF, followed by reaction with 2-aminothiazole in methanol, yields the imidazo[2,1-b]thiazole intermediate .
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Pd-Catalyzed Coupling: Subsequent coupling with 2-chlorophenyl groups using Pd(OAc)₂, Ph₃P, and K₂CO₃ introduces the carboxamide moiety .
Carboxamide Functionalization
The final carboxamide group is installed via condensation of imidazo[2,1-b]thiazole-3-carboxylic acid (e.g., CAS 53572-98-8 ) with 2-chloroaniline under peptide coupling conditions (e.g., EDCI/HOBt).
Optimization Challenges
Key challenges include minimizing byproducts during cyclization and ensuring regioselective substitution at positions 3 and 6. Purification often requires column chromatography or recrystallization .
Pharmacological Activities
Antimicrobial Activity
Against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), the compound’s efficacy correlates with membrane disruption and ergosterol biosynthesis inhibition.
Antiviral and Anti-Inflammatory Effects
Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) and COX-2 enzyme, though further validation is needed.
Structure-Activity Relationship (SAR) Insights
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Halogen Substituents: The 2-chloro and 4-fluoro groups enhance target affinity via hydrophobic interactions.
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Carboxamide Linker: Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).
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Imidazo[2,1-b]thiazole Core: Planar structure facilitates DNA intercalation and kinase binding .
Future Directions
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Pharmacokinetic Optimization: Improve oral bioavailability through prodrug strategies or nanoformulations.
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In Vivo Efficacy Studies: Evaluate toxicity profiles and therapeutic indices in animal models.
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Target Identification: Use CRISPR-Cas9 screens to uncover novel biological targets.
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